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molecular formula C8H5BrN2O2 B152676 7-bromo-5-nitro-1H-indole CAS No. 87240-07-1

7-bromo-5-nitro-1H-indole

Cat. No. B152676
M. Wt: 241.04 g/mol
InChI Key: XXJOZTUJVYCOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929094

Procedure details

A mixture of 7-bromo-5-nitro-1H-indole (prepared according to the procedure set forth in L. L. Melhado et al., Phytochemistry, 21, 2879 (1982)) (550 mg, 2.28 mmol) in glacial acetic acid (16 mL) was treated with zinc dust (700 mg, 10.7 mmol) for 2 hours at room temperature. The mixture was then filtered through a pad of Celite, the filtrate evaporated, and coevaporated several times with toluene. The residue was taken up in methylene chloride (with a small amount of methanol), washed with saturated NaHCO3 solution, dried (Na2SO4), and evaporated. Flash chromatography eluting with 20% ethyl acetate in hexane afforded 153 mg of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:11]([O-])=O)[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2>C(O)(=O)C.[Zn]>[NH2:11][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([Br:1])[CH:3]=1)[NH:9][CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C2C=CNC12)[N+](=O)[O-]
Step Two
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
700 mg
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
Flash chromatography eluting with 20% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=CNC2=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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